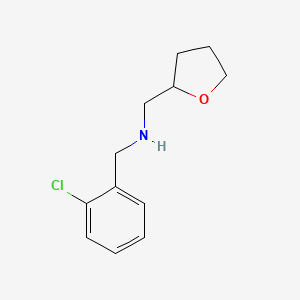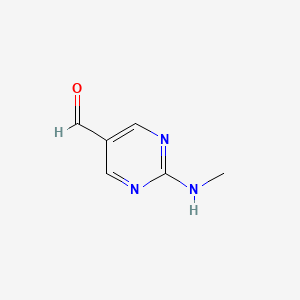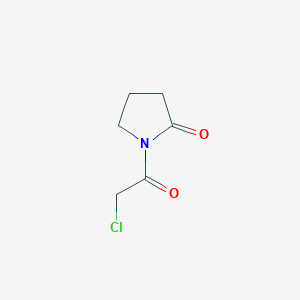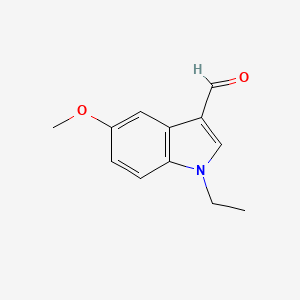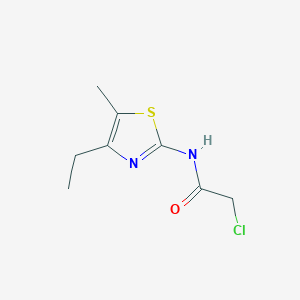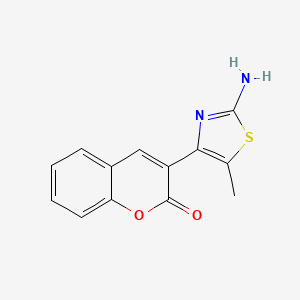
3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O2S and a molecular weight of 258.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chromen-2-one group attached to a 2-amino-5-methyl-thiazol-4-yl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.3 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability may depend on factors like purity and storage conditions.Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Chemical Properties
Research on compounds structurally related to 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one, such as 6$H$-benzo[$c$]chromen-6-ones, highlights the importance of synthetic protocols for creating these compounds due to their significant pharmacological relevance. Natural sources provide these compounds in limited quantities, necessitating synthetic methods for their production. Various synthetic procedures have been reviewed, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates, among others. These methods underline the chemical flexibility and potential utility of chromen-2-one derivatives in medicinal chemistry and drug development (Mazimba, 2016).
Biological Activities and Pharmacological Potential
The review on quinazoline-4(3H)-ones and their derivatives, which share structural similarities with this compound, emphasizes their extensive study in various specific biological activities. The stability of the quinazolinone nucleus has inspired the development of bioactive moieties to create potential medicinal agents, showing activities against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This indicates the potential of related compounds in antibiotic resistance and other medicinal applications (Tiwary et al., 2016).
Antioxidant and Anti-inflammatory Properties
Research into coumarins, which share the chromen-2-one core with this compound, highlights their broad range of biological properties including antioxidant and anti-inflammatory activities. The 2H-chromen-2-one core contributes to these activities through hydrophobic interactions, hydrogen bonding, and radical delocalization, suggesting that structurally similar compounds might also exhibit beneficial antioxidant properties (Torres et al., 2014).
Eigenschaften
IUPAC Name |
3-(2-amino-5-methyl-1,3-thiazol-4-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-7-11(15-13(14)18-7)9-6-8-4-2-3-5-10(8)17-12(9)16/h2-6H,1H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFRNYRXZPSKKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)
![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)

